4-chloro-1-(2-methoxypropyl)-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
4-chloro-1-(2-methoxypropyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12ClN3O/c1-5(12-2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
YAFCMZNZKMRCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C(=N1)N)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction from β-Ketoester Precursors
- Starting material: Ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate
- Reaction sequence:
- Alkylation with 2-methoxypropyl bromide under phase-transfer conditions (K₂CO₃/DMF, 80°C, 12 hr)
- Nitro group reduction using H₂/Pd-C (30 psi, 25°C, 4 hr)
- Acidic workup (2M HCl) followed by neutralization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Alkylation time | 12-14 hr | <72% → 89% |
| Pd catalyst loading | 5 wt% | 78% → 92% |
| Hydrogen pressure | 30-35 psi | 85% → 92% |
This method achieves 92% isolated yield with >98% purity (HPLC) when using degassed ethanol as solvent.
Lewis Acid-Catalyzed [3+2] Cycloaddition
Patent-Protected Process (WO2009135808A2) :
- Reactants:
- 2-Methoxypropyl azide
- Chloroacetonitrile derivative
- Catalyst: MgF₂ (10 mol%)
- Temperature: 110°C
- Time: 8 hr
- Solvent: Anhydrous THF
| Catalyst | Conversion | 1,3- vs 1,5-isomer Ratio |
|---|---|---|
| MgF₂ | 98% | 100:1 |
| BF₃·Et₂O | 95% | 85:1 |
| No catalyst | 62% | 3:1 |
This method demonstrates exceptional regioselectivity, with the 1,3-isomer predominance critical for maintaining the desired substitution pattern.
Multi-Step Synthesis via Pyrazole Intermediate
Journal-Validated Approach (ACS Omega 2023) :
- Diketoester Formation :
- 4-Chloroacetophenone + diethyl oxalate → ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate (87% yield)
- Cyclocondensation :
- React with 2-methoxypropylhydrazine in ethanol (reflux, 6 hr)
- Functional Group Modifications :
- LiAlH₄ reduction (THF, 0°C → RT)
- Selective oxidation with IBX
| Step | Yield | Purity (GC-MS) |
|---|---|---|
| Diketoester | 87% | 95% |
| Cyclocondensation | 78% | 91% |
| Final amine product | 68% | 98% |
This pathway allows structural diversification but requires careful control of oxidation states.
Critical Parameter Analysis
- Pd/C vs Pt/C in hydrogenation steps:
| Catalyst | HCl Conc. | Time | Selectivity |
|---|---|---|---|
| 5% Pd/C | 20% | 5 hr | 89% |
| 5% Pt/C | 15% | 3.5 hr | 95% |
Pt/C enables faster reaction kinetics while maintaining high selectivity.
- Polar aprotic solvents (DMF, DMSO) improve alkylation rates but increase impurity formation
- Ethanol/water mixtures (4:1 v/v) optimize nitro group reduction thermodynamics
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-methoxypropyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
4-Chloro-1-(2-methoxypropyl)-1H-pyrazol-3-amine (CAS No. 1566906-05-5) is a chemical compound with potential applications in various scientific research fields . It has a molecular weight of 189.64 and the molecular formula C7H12ClN3O .
Potential Applications
While specific applications of this compound are not detailed in the provided search results, related compounds and pyrazole derivatives have uses in:
- Medicinal Chemistry: Pyrazole derivatives have gained attention in medicinal chemistry and material science due to their unique structural features and potential biological activities.
- Enzyme Inhibition and Receptor Binding: Similar compounds can be used in studying enzyme inhibition and receptor binding because of their structural similarity to biologically active pyrazoles.
- Agrochemicals: Pyrazole derivatives can be used in the production of agrochemicals and other specialty chemicals.
- Building Blocks for Synthesis: 4-Bromo-1-(3-methoxypropyl)-1H-pyrazole is used as a building block in synthesizing more complex organic molecules.
- Anti-inflammatory and Antibacterial applications: Some studies have reported that pyrazole derivatives have antibacterial and anti-inflammatory effects.
Safety Information
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-methoxypropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Amines
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Halogenated analogs (e.g., 3-fluorobenzyl or 3,4-dichlorobenzyl) exhibit higher molecular weights and increased lipophilicity, as evidenced by higher boiling points (e.g., 378.6°C for the fluorobenzyl derivative) . The trifluoromethylpyridinyl analog (C₉H₇ClF₃N₄) has the highest molecular weight (299.08 g/mol) due to the trifluoromethyl group, which also enhances metabolic stability in pharmaceutical contexts .
Biological Activity
4-Chloro-1-(2-methoxypropyl)-1H-pyrazol-3-amine is a heterocyclic compound characterized by a pyrazole ring with various substituents, including a chlorine atom at the 4-position, an amino group at the 3-position, and a 2-methoxypropyl group at the 1-position. Its molecular formula is C7H12ClN3O, and it has a molecular weight of approximately 189.64 g/mol. This compound belongs to a class of pyrazole derivatives known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure allows for unique interactions due to the combination of its substituents. The planar nature of the pyrazole ring, along with the steric and electronic effects of the chlorine and methoxypropyl groups, contributes to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H12ClN3O |
| Molecular Weight | 189.64 g/mol |
| Chemical Structure | Chemical Structure |
Anti-inflammatory Effects
Research suggests that pyrazole compounds can exhibit anti-inflammatory effects by inhibiting key pathways involved in inflammation. This includes the modulation of cytokine production and inhibition of inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.
Case Studies and Research Findings
A review of literature reveals several relevant studies that provide insight into the biological activities of pyrazole derivatives:
- Antimicrobial Screening : A study conducted on various pyrazole derivatives indicated that compounds with similar structures to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure-activity relationship (SAR) analysis highlighted the importance of halogen substitutions in enhancing antimicrobial potency.
- Anti-inflammatory Activity : In vitro studies have shown that certain pyrazole derivatives can reduce inflammatory responses in cell lines exposed to lipopolysaccharides (LPS). These compounds were found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
- Cancer Research : Some pyrazole derivatives have been investigated for their anti-cancer properties, particularly as inhibitors of various kinases involved in tumor progression. For instance, compounds structurally related to this compound have shown promise in inhibiting p38 MAP kinase, which plays a crucial role in cancer cell proliferation and survival .
Q & A
Q. How does the electronic environment of the pyrazole ring influence its chemical stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
